molecular formula C11H11NO2 B8521288 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide CAS No. 62089-80-9

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide

Cat. No. B8521288
Key on ui cas rn: 62089-80-9
M. Wt: 189.21 g/mol
InChI Key: CPJFLSPXSVXODQ-UHFFFAOYSA-N
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Patent
US04089976

Procedure details

A solution of 19.6 g of N-formyl-1,2,3,4-tetrahydro-4-oxo-1-naphthylamine in 214 ml of 95% ethanol and 214 ml of 2N hydrochloric acid is heated at reflux for 3 hours and then stirred at room temperature for 2 days. The solution is filtered and the filtrate concentrated in vacuo to afford a dark residue. The residue is dried using ethanol to remove water in vacuo and this procedure affords 20.2 g of the title compound, melting point 200°-216° C (dec.).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:3][CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[CH2:6][CH2:5]1)=O.[ClH:15]>C(O)C>[ClH:15].[O:14]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]([NH2:3])[CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(=O)NC1CCC(C2=CC=CC=C12)=O
Name
Quantity
214 mL
Type
reactant
Smiles
Cl
Name
Quantity
214 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark residue
CUSTOM
Type
CUSTOM
Details
The residue is dried
CUSTOM
Type
CUSTOM
Details
to remove water in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.O=C1CCC(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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